molecular formula C12H14O4 B1582563 4-(4-Ethoxyphenyl)-4-oxobutanoic acid CAS No. 53623-37-3

4-(4-Ethoxyphenyl)-4-oxobutanoic acid

Cat. No.: B1582563
CAS No.: 53623-37-3
M. Wt: 222.24 g/mol
InChI Key: HXMFVOXVXQBEEJ-UHFFFAOYSA-N
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Description

4-(4-Ethoxyphenyl)-4-oxobutanoic acid is an organic compound characterized by the presence of an ethoxy group attached to a phenyl ring, which is further connected to a butanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Ethoxyphenyl)-4-oxobutanoic acid typically involves the following steps:

    Starting Material: The synthesis begins with 4-ethoxybenzaldehyde.

    Knoevenagel Condensation: The aldehyde undergoes a Knoevenagel condensation with malonic acid in the presence of a base such as piperidine to form 4-(4-ethoxyphenyl)-2-butenoic acid.

    Hydrogenation: The double bond in the butenoic acid is then hydrogenated using a catalyst like palladium on carbon (Pd/C) to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(4-Ethoxyphenyl)-4-oxobutanoic acid can undergo various chemical reactions, including:

    Oxidation: The ethoxy group can be oxidized to form a carboxylic acid.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: 4-(4-Carboxyphenyl)-4-oxobutanoic acid.

    Reduction: 4-(4-Ethoxyphenyl)-4-hydroxybutanoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(4-Ethoxyphenyl)-4-oxobutanoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-Ethoxyphenyl)-4-oxobutanoic acid involves its interaction with specific molecular targets. The ethoxy group and the carbonyl functionality play crucial roles in binding to enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyphenylacetic acid: Similar structure with a methoxy group instead of an ethoxy group.

    4-Ethoxyphenylacetic acid: Similar structure but with an acetic acid moiety instead of a butanoic acid moiety.

    Phenacetin: Contains an ethoxyphenyl group but differs in the rest of the structure.

Uniqueness

4-(4-Ethoxyphenyl)-4-oxobutanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in synthetic and medicinal chemistry.

Biological Activity

4-(4-Ethoxyphenyl)-4-oxobutanoic acid, a compound with the molecular formula C₁₂H₁₅NO₄, has garnered attention in recent years for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and implications for therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound features a butanoic acid backbone with an oxo group and an ethoxyphenyl moiety. Its unique structure contributes to its biological activity, particularly in modulating pain pathways and inflammation responses.

1. Anti-inflammatory Properties

Research indicates that this compound exhibits anti-inflammatory effects. Preliminary studies suggest it may interact with cyclooxygenase enzymes, which are critical in pain and inflammation signaling pathways. The compound's ability to inhibit these enzymes could position it as a candidate for treating conditions characterized by chronic inflammation.

2. Analgesic Effects

In addition to its anti-inflammatory properties, this compound may also possess analgesic effects. Its structural similarities to other analgesics hint at potential interactions with pain receptors, although further pharmacological studies are necessary to confirm these effects.

3. Anticancer Potential

The compound has shown promise in cancer research, particularly in inhibiting tumor growth. Studies involving derivatives of this compound suggest that it may target specific enzymes or receptors involved in cancer progression. Its reactivity profile indicates potential applications in developing anticancer agents.

The biological activity of this compound is likely mediated through its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor of cyclooxygenase enzymes, thereby reducing inflammatory mediators.
  • Receptor Modulation : It could modulate pain pathways by interacting with specific receptors involved in nociception and inflammatory responses.

Case Studies and Research Findings

StudyFindings
Study on Anti-inflammatory ActivityDemonstrated inhibition of cyclooxygenase enzymes, suggesting potential use as an anti-inflammatory agent.
Cancer ResearchIndicated effectiveness in inhibiting tumor growth in vitro; further studies needed for clinical relevance.
Analgesic PathwaysSuggested modulation of pain pathways through receptor interaction; requires additional pharmacological validation.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions. The following steps are commonly employed:

  • Formation of the Butanoic Acid Backbone : Utilizing appropriate reagents to construct the core structure.
  • Introduction of Functional Groups : Adding the ethoxyphenyl moiety through substitution reactions.
  • Purification : Employing techniques such as crystallization or chromatography to obtain pure compounds for biological testing.

Properties

IUPAC Name

4-(4-ethoxyphenyl)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O4/c1-2-16-10-5-3-9(4-6-10)11(13)7-8-12(14)15/h3-6H,2,7-8H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXMFVOXVXQBEEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50352400
Record name 4-(4-ethoxyphenyl)-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50352400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53623-37-3
Record name 4-(4-ethoxyphenyl)-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50352400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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